molecular formula C8H6Cl2O3.Na<br>C8H6Cl2NaO3 B1343606 Sodium (2,4-dichlorophenoxy)acetate CAS No. 2702-72-9

Sodium (2,4-dichlorophenoxy)acetate

Cat. No.: B1343606
CAS No.: 2702-72-9
M. Wt: 244.02 g/mol
InChI Key: UFJKHDMPEUOKGV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

Sodium 2,4-dichlorophenoxyacetate is defined by its IUPAC name : sodium (2,4-dichlorophenoxy)acetate . This designation reflects its composition as a sodium salt of 2,4-dichlorophenoxyacetic acid, where the carboxylic acid group is neutralized by a sodium ion.

Structural Characteristics :

  • Core Structure : The anion consists of a dichlorophenoxy group attached to an acetate backbone (C₈H₅Cl₂O₃⁻) .
  • Sodium Counterion : A sodium cation (Na⁺) balances the charge, forming the neutral salt .
  • InChI Representation :
    InChI=1S/C8H6Cl2O3.Na/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1 .

The compound’s structure mimics auxin, a plant hormone, enabling its herbicidal activity .

Molecular Formula and Weight Specifications

Critical molecular parameters are summarized in Table 1:

Parameter Value Source
Molecular Formula C₈H₅Cl₂NaO₃
Molecular Weight (g/mol) 243.02
CAS Registry Number 2702-72-9
MDL Number MFCD00068284
PubChem CID 23676704

Key Observations :

  • Hydration States : Some commercial formulations include a monohydrate (C₈H₈Cl₂NaO₄·H₂O), with a molecular weight of 261.03 g/mol .
  • Isotopic Complexity : The compound exhibits structural isomerism due to chlorine substitution patterns on the phenyl ring .

Properties

CAS No.

2702-72-9

Molecular Formula

C8H6Cl2O3.Na
C8H6Cl2NaO3

Molecular Weight

244.02 g/mol

IUPAC Name

sodium 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C8H6Cl2O3.Na/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);

InChI Key

UFJKHDMPEUOKGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.[Na]

melting_point

419 °F (decomposes) (NTP, 1992)

Other CAS No.

2702-72-9
7084-86-8

physical_description

2,4-d sodium salt appears as a clear brown to black liquid with a characteristic phenoxy odor. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminate groundwater and nearby waterways.

Pictograms

Corrosive; Irritant; Environmental Hazard

Related CAS

94-75-7 (Parent)

solubility

Soluble (NTP, 1992)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium 2,4-dichlorophenoxyacetate typically involves the reaction of 2,4-dichlorophenoxyacetic acid with sodium hydroxide. The process can be summarized as follows:

Industrial Production Methods: Industrial production of sodium 2,4-dichlorophenoxyacetate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Mixing: Large quantities of 2,4-dichlorophenoxyacetic acid and sodium hydroxide are mixed in a reactor.

    Neutralization: The mixture is heated and stirred to ensure complete neutralization.

    Crystallization: The solution is then cooled, and the product is crystallized out of the solution.

    Drying: The crystals are filtered, washed, and dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 2,4-dichlorophenoxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Sodium 2,4-dichlorophenoxyacetate acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It is absorbed through the leaves and translocated to the meristems of the plant. The compound induces uncontrolled cell division and growth, leading to the death of the plant . The molecular targets include auxin receptors and pathways involved in cell division and elongation .

Comparison with Similar Compounds

Structural and Functional Analogues

Sodium 2,4-dichlorophenoxyacetate belongs to the phenoxyalkanoic acid herbicide family, which includes esters, salts, and derivatives of 2,4-D and structurally related compounds. Key analogues include:

Compound Chemical Formula Key Features
Sodium 2,4-dichlorophenoxyacetate C₈H₅Cl₂NaO₃ High water solubility; used in aqueous herbicides and plant tissue culture
2,4-Dichlorophenoxyacetic acid (2,4-D) C₈H₆Cl₂O₃ Parent acid; low solubility in water; requires ester/salt formulations
Butyl 2,4-dichlorophenoxyacetate C₁₂H₁₄Cl₂O₃ Ester form; lipophilic; used in occupational herbicide formulations
MCPA (2-methyl-4-chlorophenoxyacetic acid) C₉H₉ClO₃ Selective herbicide; targets similar weeds but with lower soil mobility
2,4-Dichlorophenoxypropionic acid (2,4-DP) C₉H₈Cl₂O₃ Propionic acid derivative; slower degradation; persistent in acidic soils
2,4,5-Trichlorophenoxyacetate (2,4,5-T) C₈H₅Cl₃O₃ Broader herbicidal activity; banned in many countries due to dioxin contaminants

Efficacy and Phytotoxicity

  • Sodium 2,4-dichlorophenoxyacetate exhibits rapid absorption in plants due to its ionic form, but its efficacy is pH-dependent, with optimal activity in neutral to slightly acidic soils .
  • Butyl 2,4-dichlorophenoxyacetate demonstrates higher foliar penetration due to its lipophilicity, making it suitable for oil-based sprays .
  • MCPA is less effective against deep-rooted weeds but shows lower toxicity to grasses, making it preferable in cereal crops .
  • 2,4-DP has a longer residual activity in soil but may accumulate in aquatic systems due to its stability under anaerobic conditions .

Environmental Persistence and Degradation

  • Sodium 2,4-dichlorophenoxyacetate degrades rapidly in aerobic soils (half-life: 3–10 days) via microbial pathways involving Alcaligenes eutrophus and Rhodococcus ruber, which cleave the ether bond via α-ketoglutarate-dependent dioxygenases .
  • Butyl 2,4-dichlorophenoxyacetate hydrolyzes slowly in water (half-life: ~30 days) but is metabolized faster in soils by esterase-producing microorganisms .
  • MCPA persists longer in alkaline soils (half-life: 14–28 days) due to reduced microbial activity at high pH .
  • 2,4,5-T is highly persistent (half-life: >100 days) and prone to forming toxic dioxins during photodegradation .

Table 1: Degradation Pathways of Selected Compounds

Compound Primary Degraders Key Enzymes/Pathways
Sodium 2,4-dichlorophenoxyacetate Alcaligenes eutrophus, Rhodococcus ruber tfdA-encoded α-ketoglutarate dioxygenase
Butyl 2,4-dichlorophenoxyacetate Soil esterases, Pseudomonas spp. Ester hydrolysis → 2,4-D → further degradation
MCPA Sphingomonas spp. Hydroxylation → cleavage via meta-fission

Key Research Findings

Enzymatic Specificity: The α-ketoglutarate dioxygenase in Alcaligenes eutrophus shows 10-fold higher catalytic efficiency for 2,4-dichlorophenoxyacetate (Km = 17.5 µM) than for MCPA or 2,4-DP, explaining its rapid degradation .

Biological Activity

Sodium 2,4-dichlorophenoxyacetate (commonly referred to as 2,4-D sodium salt) is a systemic herbicide widely used for controlling broad-leaved weeds. Its biological activity encompasses a range of effects on plants and animals, including toxicity mechanisms, endocrine disruption, and potential neurotoxic effects. This article synthesizes findings from various studies and case reports to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties:

  • Molecular Formula: C₈H₅Cl₂NaO₃
  • Molecular Weight: 243.019 g/mol
  • CAS Number: 2702-72-9
  • Melting Point: 215°C
  • Boiling Point: 345.6°C at 760 mmHg

2,4-D sodium salt functions primarily as a plant growth regulator by mimicking natural plant hormones (auxins), leading to uncontrolled growth in meristematic tissues. It inhibits DNA and protein synthesis, thereby disrupting normal plant growth and development .

Biological Activity in Plants

The primary use of sodium 2,4-dichlorophenoxyacetate is in agriculture as a herbicide. Its mechanism involves:

  • Selective Herbicide Action: It targets broad-leaved weeds while being less harmful to grasses.
  • Growth Regulation: Induces abnormal growth patterns in plants, leading to their eventual death through uncontrolled cell division and growth .

Case Studies

Several case studies highlight the toxicological effects of sodium 2,4-Dichlorophenoxyacetate on humans and animals:

  • Acute Poisoning Cases:
    • A case study reported a 65-year-old male who ingested 50 mL of 2,4-D herbicide, leading to symptoms resembling organophosphate poisoning such as vomiting, diarrhea, and muscle fasciculations. Despite treatment with gastric lavage and atropine, the patient experienced severe complications .
    • Another report described a young female farmer in Ethiopia who ingested approximately 30 mL of the herbicide in a suicide attempt. She presented with loss of consciousness and was treated for suspected organophosphate poisoning before the diagnosis was confirmed .
  • Clinical Features:
    • Common symptoms observed in cases of poisoning include nausea, vomiting, altered sensorium, hypernatremia, and metabolic acidosis .

Mechanisms of Toxicity

Research indicates that sodium 2,4-Dichlorophenoxyacetate can cause:

  • Endocrine Disruption: Significant suppression of thyroid hormone levels has been noted in various studies involving both animals and humans. This disruption can lead to hypertrophy of the thyroid gland as it attempts to compensate for low hormone levels .
  • Neurotoxicity: Exposure during critical developmental periods can result in lasting neurotoxic effects. For instance, studies have shown that young rats exposed to the herbicide exhibited behavioral abnormalities and impaired myelination in the brain .

Table: Summary of Toxicological Effects

Study ReferenceNOAEL (mg/kg/day)LOAEL (mg/kg/day)Observed Effects
EPA (1984)15Renal changes in F344 rats
Charles et al. (1996)575Degeneration in proximal tubules
Marty et al. (2013)16.645.3Histopathological changes in renal tissues

Q & A

Q. How can metabolomic profiling differentiate 2,4-D-induced oxidative stress from auxin signaling effects in plants?

  • Methodological Answer : Apply LC-HRMS to profile ROS markers (e.g., malondialdehyde) and phytohormones (e.g., IAA, JA) in treated vs. control plants. Use multivariate analysis (PLS-DA) to cluster stress-specific metabolites and validate with enzyme assays (e.g., SOD activity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium (2,4-dichlorophenoxy)acetate
Reactant of Route 2
Reactant of Route 2
Sodium (2,4-dichlorophenoxy)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.